Solubility profile of (4-Methylmorpholin-3-yl)methanamine in organic solvents
Solubility profile of (4-Methylmorpholin-3-yl)methanamine in organic solvents
An In-Depth Technical Guide to the Solubility Profile of (4-Methylmorpholin-3-yl)methanamine in Organic Solvents
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted solubility profile of (4-Methylmorpholin-3-yl)methanamine, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical data in public literature, this document leverages expert analysis of the compound's molecular structure to forecast its solubility in a range of common organic solvents. A detailed, field-proven experimental protocol for the quantitative determination of solubility via the isothermal shake-flask method is also presented, empowering researchers to generate precise data for their specific applications. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, offering foundational knowledge and practical methodologies to accelerate research and development.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug from discovery to a marketable therapeutic is fraught with challenges, with the physicochemical properties of the active pharmaceutical ingredient (API) being a primary determinant of success.[1][2] Among these properties, solubility is a cornerstone, profoundly influencing a drug's bioavailability, manufacturability, and overall efficacy.[3][4] Poor solubility can lead to insufficient drug absorption, diminished therapeutic effect, and increased variability in patient response, ultimately causing promising candidates to fail in later stages of development.[2][4]
(4-Methylmorpholin-3-yl)methanamine is a substituted morpholine derivative of significant interest in medicinal chemistry. Its structural features, including a tertiary amine, a primary amine, and an ether linkage within a heterocyclic ring, make it a versatile building block. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a detailed predictive analysis of its solubility and a robust experimental framework for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
Molecular Structure Analysis
The solubility of a compound is fundamentally dictated by its molecular structure.[1] (4-Methylmorpholin-3-yl)methanamine (CAS: 68431-71-0) possesses a unique combination of polar and non-polar features that govern its interactions with different solvents.
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Molecular Weight: 130.19 g/mol [6]
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Key Structural Features:
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Polar Groups: A primary amine (-NH₂), a tertiary amine (-N-CH₃), and an ether linkage (-O-) within the morpholine ring. These groups can participate in hydrogen bonding and dipole-dipole interactions. The primary amine is a hydrogen bond donor and acceptor, while the tertiary amine and ether oxygen are hydrogen bond acceptors.
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Non-Polar Groups: A methyl group (-CH₃) and methylene bridges (-CH₂-) contribute to the molecule's lipophilicity.
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// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,0.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-0.5!", fontcolor="#202124"]; O1 [label="O", pos="0,-1!", fontcolor="#202124"]; C3 [label="C", pos="1.2,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="1.2,0.5!", fontcolor="#202124"]; C_Me [label="C", pos="0,2!", fontcolor="#202124"]; C_amine [label="C", pos="2.4,1!", fontcolor="#202124"]; N_amine [label="N", pos="3.6,0.5!", fontcolor="#202124"];
// Hydrogen nodes H1_C1 [label="H", pos="-1.8,1!", fontcolor="#202124"]; H2_C1 [label="H", pos="-1.8,0!", fontcolor="#202124"]; H1_C2 [label="H", pos="-1.8,-1!", fontcolor="#202124"]; H2_C2 [label="H", pos="-1.8,0!", fontcolor="#202124"]; H1_C3 [label="H", pos="1.8,-1!", fontcolor="#202124"]; H2_C3 [label="H", pos="1.8,0!", fontcolor="#202124"]; H_C4 [label="H", pos="1.2,1.2!", fontcolor="#202124"]; H1_C_Me [label="H", pos="-0.5,2.5!", fontcolor="#202124"]; H2_C_Me [label="H", pos="0.5,2.5!", fontcolor="#202124"]; H3_C_Me [label="H", pos="0,2.7!", fontcolor="#202124"]; H1_C_amine [label="H", pos="2.4,1.7!", fontcolor="#202124"]; H2_C_amine [label="H", pos="2.8,0.4!", fontcolor="#202124"]; H1_N_amine [label="H", pos="4.2,1!", fontcolor="#202124"]; H2_N_amine [label="H", pos="4.2,0!", fontcolor="#202124"];
// Edges N1 -- C1; C1 -- C2; C2 -- O1; O1 -- C3; C3 -- C4; C4 -- N1; N1 -- C_Me; C4 -- C_amine; C_amine -- N_amine; }
Caption: Molecular structure of (4-Methylmorpholin-3-yl)methanamine.
Predicted Solubility in Organic Solvents
Based on the "like dissolves like" principle, the solubility of (4-Methylmorpholin-3-yl)methanamine can be predicted across different solvent classes. The presence of multiple polar functional groups suggests good solubility in polar solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High | The primary amine and ether oxygen can form strong hydrogen bonds with protic solvents. The overall polarity of the molecule is well-matched with these solvents. |
| Polar Aprotic | Acetonitrile, DMSO, DMF | High | These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the polar functional groups of the molecule. |
| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar alkyl portions of the molecule will have favorable interactions with non-polar solvents, but the highly polar amine and ether groups will limit overall solubility. Solubility is expected to be higher in toluene than hexane due to some dipole interactions. |
| Chlorinated | Dichloromethane (DCM) | High | DCM has a moderate polarity and can effectively solvate both the polar and non-polar regions of the molecule. |
Experimental Protocol for Solubility Determination
For precise quantification of solubility, the isothermal shake-flask method is a reliable and widely accepted technique.[7] This method involves equilibrating an excess of the solute with the solvent at a constant temperature and then measuring the concentration of the dissolved solute.
Materials and Equipment
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(4-Methylmorpholin-3-yl)methanamine
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Selected organic solvents (analytical grade)
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Glass vials with screw caps
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Thermostatically controlled shaker or incubator
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Analytical balance
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Volumetric flasks and pipettes
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Syringes and syringe filters (e.g., 0.22 µm PTFE)
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Validated analytical instrument (e.g., GC-FID, HPLC-UV)
Step-by-Step Procedure
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Preparation of Saturated Solutions:
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Add an excess amount of (4-Methylmorpholin-3-yl)methanamine to a series of glass vials. The excess should be visually apparent.
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To each vial, add a known volume of the selected organic solvent.
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Securely cap the vials to prevent solvent evaporation.
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Equilibration:
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Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
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Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
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Sample Collection and Preparation:
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After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
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Carefully withdraw a known volume of the supernatant using a syringe.
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Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles.
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Analysis:
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Accurately dilute the filtered sample with a known volume of the appropriate solvent in a volumetric flask.
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Analyze the diluted sample using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved amine.
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Data Analysis:
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Construct a calibration curve using standard solutions of (4-Methylmorpholin-3-yl)methanamine of known concentrations.
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From the calibration curve, determine the concentration of the amine in the diluted sample.
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Calculate the solubility of (4-Methylmorpholin-3-yl)methanamine in the organic solvent, typically expressed in g/L or mg/mL.
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Caption: Isothermal shake-flask experimental workflow.
Conclusion
While specific experimental data for the solubility of (4-Methylmorpholin-3-yl)methanamine in organic solvents is not widely published, a detailed analysis of its molecular structure allows for strong predictions of its solubility behavior. It is anticipated to be highly soluble in polar protic and aprotic solvents and moderately soluble in non-polar solvents. For applications requiring precise solubility values, the isothermal shake-flask method detailed in this guide provides a robust and reliable protocol for experimental determination. A comprehensive understanding of this compound's solubility is a critical first step in its successful application in pharmaceutical research and development, enabling informed solvent selection for synthesis, purification, and formulation design.
References
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.
- Veranova. (n.d.).
- BMG LABTECH. (2023, April 6).
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents.
- MDPI. (2024, October 13).
- PubChem. (n.d.). (4-methylmorpholin-3-yl)methanamine (C6H14N2O).
- Huateng Pharma. (n.d.). (4-MethylMorpholin-3-yl)MethanaMine | CAS:68431-71-0.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- U.S. Food and Drug Administration. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility.
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